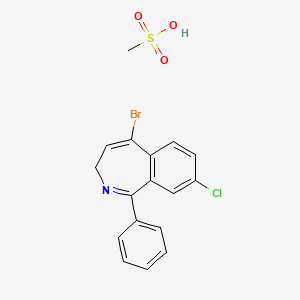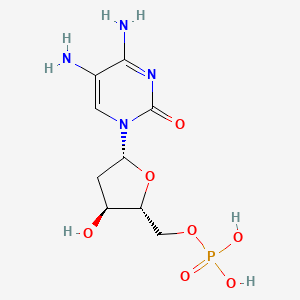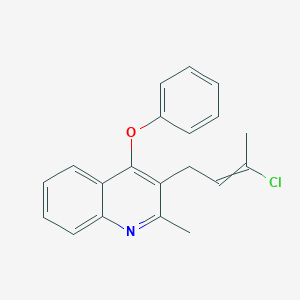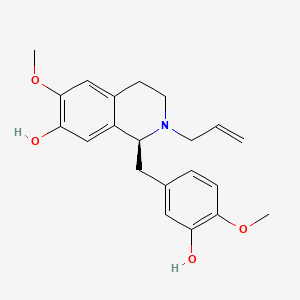![molecular formula C14H18N6S B14401378 N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide CAS No. 88540-64-1](/img/structure/B14401378.png)
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and a guanidine group, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form an intermediate, which is then reacted with a guanidine derivative to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders and as an anti-ulcer agent.
Mechanism of Action
The mechanism of action of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves its interaction with specific molecular targets. It acts as an inhibitor of histamine H2 receptors, thereby reducing the production of stomach acid. This makes it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease. The compound also inhibits the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs .
Comparison with Similar Compounds
Similar Compounds
Famotidine: A well-known H2 receptor antagonist with a similar structure and mechanism of action.
Ranitidine: Another H2 receptor antagonist used for similar therapeutic purposes.
Cimetidine: An older H2 receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is unique due to its specific structural features, such as the presence of a thiazole ring and a guanidine group. These features contribute to its high potency and selectivity as an H2 receptor antagonist, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
88540-64-1 |
|---|---|
Molecular Formula |
C14H18N6S |
Molecular Weight |
302.40 g/mol |
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-propylmethanimidamide |
InChI |
InChI=1S/C14H18N6S/c1-2-6-17-9-18-11-5-3-4-10(7-11)12-8-21-14(19-12)20-13(15)16/h3-5,7-9H,2,6H2,1H3,(H,17,18)(H4,15,16,19,20) |
InChI Key |
BEZHIYFYRFOLNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)




![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
